
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both pivaloyloxy and quinolin-8-yloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinolin-8-yloxy intermediate. This intermediate can be synthesized through the bromination of 8-hydroxyquinoline, followed by substitution reactions to introduce the desired functional groups . The final step involves the reaction of the quinolin-8-yloxy intermediate with pivaloyl chloride and acetimidamide under controlled conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxy derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy acids, while substitution reactions can produce various quinolin-8-yloxy derivatives with different functional groups .
Scientific Research Applications
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinolin-8-yloxy group is known to interact with various biological molecules, potentially leading to effects such as apoptosis induction in cancer cells . The pivaloyloxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid: This compound shares the quinolin-8-yloxy group but lacks the pivaloyloxy and acetimidamide groups.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: These compounds are used in photodynamic therapy and have similar structural features.
Uniqueness
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the pivaloyloxy and quinolin-8-yloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)15(20)22-19-13(17)10-21-12-8-4-6-11-7-5-9-18-14(11)12/h4-9H,10H2,1-3H3,(H2,17,19) |
InChI Key |
FBJJCXXRYWJHPJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CC(C)(C)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


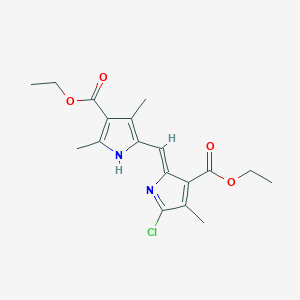
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
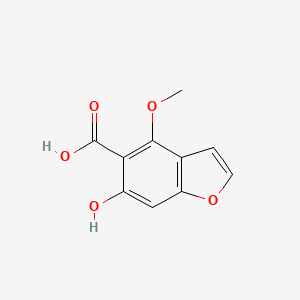
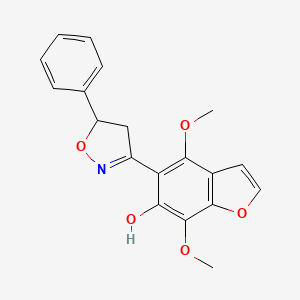
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
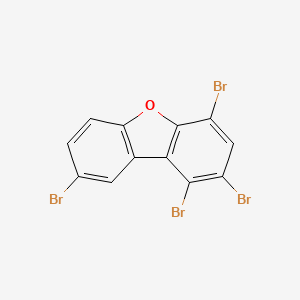
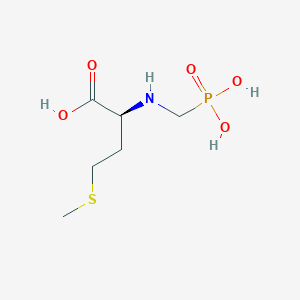
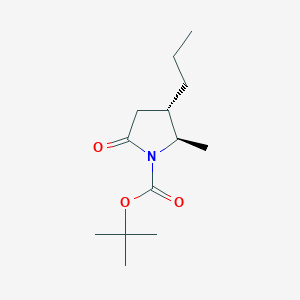
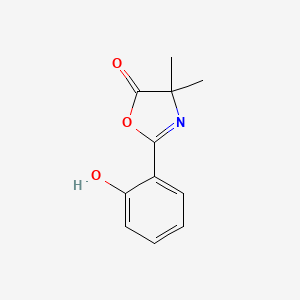



![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

